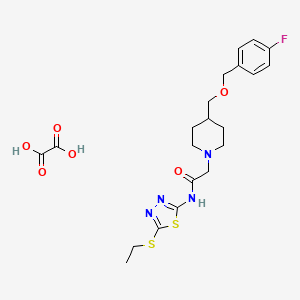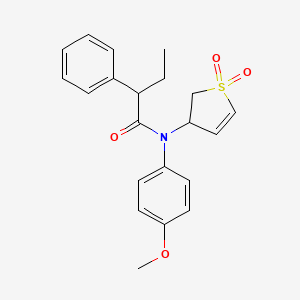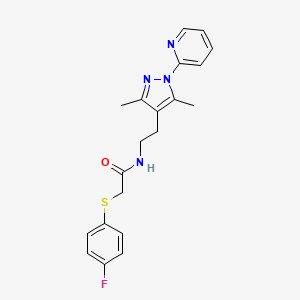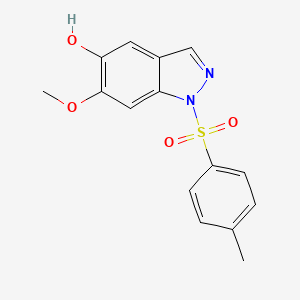
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including an ethylthio group, a thiadiazole ring, a piperidine ring, and a fluorobenzyl group . These groups could potentially interact with biological targets, making the compound of interest in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a piperidine ring, and a fluorobenzyl group . The presence of these groups could confer specific physicochemical properties to the molecule, influencing its reactivity and interactions with biological targets.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The thiadiazole ring might undergo reactions at the sulfur and nitrogen atoms, while the piperidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Antitubercular Activity
A research study explored the design, synthesis, and evaluation of a series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, for their activity against Mycobacterium tuberculosis. Among the compounds tested, one exhibiting a similar structural motif was identified as a promising antitubercular agent, showing inhibition of Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and antituberculosis activity without cytotoxicity at tested concentrations (Jeankumar et al., 2013).
Insecticidal Activity
A novel precursor compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, was utilized for synthesizing various heterocycles with potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the utility of such compounds in developing new insecticidal agents (Fadda et al., 2017).
Antimicrobial Activity
Another study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which were then evaluated for their antibacterial potentials. This research contributes to the development of novel compounds with potential applications in combating bacterial infections (Iqbal et al., 2017).
Anticancer Activity
Research on the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors revealed the therapeutic potential of such compounds. Specifically, these inhibitors have shown efficacy in attenuating the growth of lymphoma cells in vitro and in vivo, underscoring their potential in anticancer therapy (Shukla et al., 2012).
Herbicide Degradation
An analytical study highlighted the detection of herbicides and their degradation products in natural water sources. Although not directly involving the specified compound, this research area suggests potential environmental applications for similar compounds in tracking and analyzing the degradation pathways of herbicides (Zimmerman et al., 2002).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. The presence of the thiadiazole, piperidine, and fluorobenzyl groups could enable interactions with various biological targets, potentially leading to a range of biological effects.
Safety and Hazards
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O2S2.C2H2O4/c1-2-27-19-23-22-18(28-19)21-17(25)11-24-9-7-15(8-10-24)13-26-12-14-3-5-16(20)6-4-14;3-1(4)2(5)6/h3-6,15H,2,7-13H2,1H3,(H,21,22,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQBCNUPYQRMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2764513.png)




![4-(1-Methylpyrazol-4-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764523.png)
![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2764524.png)

![1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol](/img/structure/B2764527.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B2764530.png)